molecular formula C38H75NO5 B13358547 Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B13358547
M. Wt: 626.0 g/mol
InChI Key: AWKZXBWMVGHCNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate involves multiple steps. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then reacted with 4-(heptyloxy)-4-oxobutylamine and 2-hydroxyethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and amidation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex lipid molecules.

    Biology: Employed in the formulation of lipid nanoparticles for gene delivery and vaccine development.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.

    Industry: Applied in the production of specialized coatings and materials

Mechanism of Action

The compound exerts its effects primarily through its role in lipid nanoparticles. These nanoparticles facilitate the delivery of therapeutic agents by encapsulating them and protecting them from degradation. The molecular targets and pathways involved include cellular uptake mechanisms and endosomal escape pathways, which ensure the efficient release of the therapeutic agents into the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-((4-(heptyloxy)-4-oxobutyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific functional groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in lipid nanoparticle synthesis and drug delivery systems .

Properties

Molecular Formula

C38H75NO5

Molecular Weight

626.0 g/mol

IUPAC Name

heptadecan-9-yl 8-[(4-heptoxy-4-oxobutyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C38H75NO5/c1-4-7-10-13-16-21-27-36(28-22-17-14-11-8-5-2)44-38(42)29-23-18-15-19-24-31-39(33-34-40)32-26-30-37(41)43-35-25-20-12-9-6-3/h36,40H,4-35H2,1-3H3

InChI Key

AWKZXBWMVGHCNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

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